HDAC Inhibitory Activity of 4-Morpholinophenyl Isothiocyanate Versus Structural Benchmarks
4-Morpholinophenyl isothiocyanate exhibits measurable histone deacetylase (HDAC) inhibitory activity in human HeLa cells, with a reported IC₅₀ of 9.19 μM (9.19 × 10³ nM) in a fluorescence-based deacetylation assay [1]. This represents a distinct pharmacological profile compared to phenyl isothiocyanate (PITC), which lacks HDAC inhibitory documentation under comparable assay conditions and instead demonstrates an IC₅₀ of 11 μM (1.10 × 10⁴ nM) against macrophage migration inhibitory factor (MIF) tautomerase—a structurally unrelated target [2]. The morpholine substituent thus redirects target engagement from MIF-family proteins toward HDAC enzymes, a shift with direct implications for epigenetic research applications.
| Evidence Dimension | HDAC inhibition (IC₅₀) |
|---|---|
| Target Compound Data | 9.19 μM (9.19 × 10³ nM) |
| Comparator Or Baseline | Phenyl isothiocyanate (PITC): 11 μM (1.10 × 10⁴ nM) against MIF tautomerase (no HDAC IC₅₀ reported) |
| Quantified Difference | 4-MPI inhibits HDAC; PITC inhibits MIF tautomerase—divergent target profiles |
| Conditions | 4-MPI: HDAC inhibition in human HeLa cells, fluorescence deacetylation assay; PITC: MIF tautomerase inhibition in human Jurkat T cells, L-dopachrome methyl ester substrate |
Why This Matters
Procurement for epigenetic screening programs should explicitly select 4-MPI over PITC when HDAC inhibition is the intended mode of action, as PITC lacks documented activity against this target class.
- [1] BindingDB. BDBM50492408 (CHEMBL2403447). IC₅₀: 9.19E+3 nM. HDAC inhibition in human HeLa cells. Accessed 2026. View Source
- [2] BindingDB. BDBM50073665 (CHEBI:85103). IC₅₀: 1.10E+4 nM. MIF tautomerase inhibition in human Jurkat T cells. Accessed 2026. View Source
